molecular formula C10H12N2O B14405909 2-[(Propan-2-ylidene)amino]benzamide CAS No. 87773-27-1

2-[(Propan-2-ylidene)amino]benzamide

Cat. No.: B14405909
CAS No.: 87773-27-1
M. Wt: 176.21 g/mol
InChI Key: LPRNAQKQTZNXQD-UHFFFAOYSA-N
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Description

2-[(Propan-2-ylidene)amino]benzamide, registered under CAS Number 3408-16-0, is a benzamide derivative supplied for research and development purposes. This compound is also known by several synonyms, including Acetone benzoylhydrazone and Isopropanone benzoylhydrazone . The compound has a molecular formula of C 10 H 12 N 2 O and a molecular weight of 176.215 g/mol . Its structure features a benzamide core linked to a propan-2-ylideneamino (Schiff base-like) moiety. This class of compounds is of significant interest in medicinal chemistry research. Benzamide derivatives, in general, have been explored for a wide range of therapeutic areas. For instance, some benzamide and nicotinamide compounds have been patented for potential use in treating neoplasms and hematologic cancers, including leukemia . Other structurally complex benzamide derivatives have been studied for their potential antitumor activities, with proposed mechanisms involving interaction with cellular DNA . Furthermore, related heterocyclic compounds containing thiadiazole cores have been investigated as phosphodiesterase-7 inhibitors, indicating potential applications in immunology and inflammation research . This product is intended for Research Use Only and is not approved for use in humans or animals. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87773-27-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C10H12N2O/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-6H,1-2H3,(H2,11,13)

InChI Key

LPRNAQKQTZNXQD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1C(=O)N)C

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 2 Propan 2 Ylidene Amino Benzamide

Established Synthetic Routes to 2-[(Propan-2-ylidene)amino]benzamide

The formation of the propan-2-ylideneamino group is a classic example of an azomethine (or imine) synthesis. This transformation is typically achieved through the condensation reaction of a primary amine with a ketone or aldehyde. In the context of this compound, the synthesis involves the reaction of 2-aminobenzamide (B116534) with propan-2-one (acetone).

This reaction is generally reversible and is often catalyzed by an acid. The mechanism involves the nucleophilic attack of the primary amino group of 2-aminobenzamide on the carbonyl carbon of acetone (B3395972). This is followed by a proton transfer and the elimination of a water molecule to yield the final imine product. To drive the reaction to completion, it is common to remove the water formed during the reaction, for instance, by azeotropic distillation.

Table 1: General Conditions for Azomethine Formation

Reactant 1Reactant 2CatalystSolventConditions
2-AminobenzamidePropan-2-oneAcidic (e.g., p-TsOH)TolueneReflux with Dean-Stark trap
2-AminobenzamidePropan-2-one-Ethanol (B145695)Reflux

The benzamide (B126) functional group can be synthesized through various amidation strategies. If the synthetic pathway involves creating the benzamide as a key step, one could start with a derivative of 2-aminobenzoic acid. A common and effective method is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

For instance, 2-aminobenzoic acid can be protected at the amino group before being treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This activated intermediate can then react readily with ammonia (B1221849) or an ammonia equivalent to form the primary amide. Subsequent deprotection and condensation with acetone would yield the target molecule.

Alternatively, direct amidation methods that couple a carboxylic acid and an amine using coupling agents (e.g., carbodiimides) are also widely employed in modern organic synthesis, offering milder reaction conditions.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis and derivatization of aromatic compounds, including benzamides. While not a direct synthesis of the title compound from simple precursors, these methods are crucial for creating complex benzamide derivatives.

One prominent method is the palladium-catalyzed aminocarbonylation of aryl halides. nih.govnih.gov In this process, an aryl halide (e.g., 2-bromoaniline (B46623) derivative), carbon monoxide, and an amine are coupled in the presence of a palladium catalyst and a suitable ligand. This three-component reaction builds the benzamide structure in a single step. nih.gov Another strategy involves the palladium-catalyzed cyanation of an aryl bromide, followed by the in situ hydration of the resulting nitrile to the primary amide. rsc.org

Furthermore, palladium catalysis can be used for C-H bond activation, allowing for the direct arylation of a pre-existing benzamide at a specific position, guided by the amide functional group itself. acs.org

Table 2: Examples of Palladium-Catalyzed Reactions for Benzamide Synthesis

Reaction TypeStarting MaterialsKey ReagentsProduct Type
Aminocarbonylation nih.govAryl Bromide, AmineCO, Pd(OAc)₂, XantphosSubstituted Benzamide
Cyanation/Hydration rsc.orgAryl BromideK₄[Fe(CN)₆], Pd(OAc)₂Primary Benzamide
C-H Arylation acs.orgBenzamide, Aryl IodidePd(OAc)₂, Ligandortho-Aryl Benzamide

Isatoic anhydride (B1165640) is a versatile and commonly used precursor for the synthesis of 2-aminobenzamide and its derivatives. Its utility stems from its reactivity towards nucleophiles. The reaction of isatoic anhydride with a nucleophile typically proceeds via a nucleophilic acyl substitution at the more electrophilic carbonyl group, followed by ring-opening and the loss of carbon dioxide.

To synthesize the precursor 2-aminobenzamide, isatoic anhydride is reacted with ammonia or an ammonium (B1175870) salt. This reaction provides a direct and efficient route to 2-aminobenzamide, which can then be subjected to a condensation reaction with acetone as described in section 2.1.1. This two-step sequence starting from isatoic anhydride is a practical and high-yielding pathway.

Functional Group Interconversions and Chemical Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups. The imine linkage, the amide group, and the aromatic ring are all sites for potential chemical transformations.

The benzamide moiety can participate in nucleophilic acyl substitution reactions, although amides are generally less reactive than other carboxylic acid derivatives like acyl chlorides or esters. Under forcing conditions or with highly reactive nucleophiles such as organolithium reagents, the carbonyl group can be attacked to yield ketones after an aqueous workup.

The azomethine group is susceptible to hydrolysis under acidic conditions, which would cleave the C=N bond and regenerate 2-aminobenzamide and acetone. This reactivity can be useful for deprotection strategies. Conversely, the imine nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base.

Furthermore, the precursor molecule, 2-aminobenzamide, is known to undergo condensation reactions with various aldehydes and ketones. These reactions can lead to the formation of heterocyclic systems, such as 2,3-dihydroquinazolin-4(1H)-ones, which are of significant interest in medicinal chemistry.

Coupling Reactions and Arylation Methods

While direct coupling and arylation reactions on this compound are not extensively documented, the parent molecule, 2-aminobenzamide, and its derivatives are known to participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are crucial for introducing aryl groups, which can significantly modify the pharmacological properties of the resulting compounds.

Palladium-catalyzed reactions are a cornerstone in this context. For instance, a straightforward procedure for the carbonylative synthesis of quinazolinones has been developed using 2-aminobenzamide and aryl bromides in the presence of a palladium catalyst. southwales.ac.uk This method produces a range of quinazolinones in moderate to excellent yields. Furthermore, palladium-catalyzed aerobic oxidative coupling of anthranilic acids and isocyanides leads to the formation of 2-aminobenzoxazinones, highlighting the utility of palladium catalysis in synthesizing related heterocyclic systems. nih.gov The N-arylation of 2-aminobenzimidazoles, a related class of compounds, can be selectively achieved at the amino group using palladium-catalyzed methods. nih.gov

Copper-catalyzed reactions also offer a powerful tool for N-arylation. The Chan-Evans-Lam cross-coupling reaction, for example, enables the chemoselective N-arylation of unprotected aminobenzamides with aryl boronic acids using simple copper catalysts under open-flask conditions. rsc.orgdntb.gov.ua This method is scalable and compatible with a wide array of functional groups. Additionally, copper catalysis is effective for the N-arylation of amides with aryl halides, with ligands such as (S)-N-methylpyrrolidine-2-carboxylate facilitating the reaction under mild conditions. nih.gov A one-pot, copper-catalyzed reductive N-arylation of nitroarenes with (hetero)aryl chlorides in water has also been reported, providing a sustainable route to diarylamines. organic-chemistry.org

These methodologies underscore the potential for derivatizing the amino group of 2-aminobenzamide, and by extension, the imine nitrogen of this compound after hydrolysis, to introduce diverse aryl substituents.

Reactivity of the Amide and Imine Functionalities

The amide and imine groups in this compound are the primary sites of its chemical reactivity, enabling its use as a building block for various heterocyclic systems. The most common transformation is the cyclization reaction to form quinazolin-4(3H)-ones. This is typically achieved by reacting 2-aminobenzamide (often generated in situ from the imine) with aldehydes or other carbonyl-containing compounds. nih.govresearchgate.net

The reaction mechanism generally involves the initial condensation of the amino group of 2-aminobenzamide with an aldehyde to form a Schiff base intermediate, analogous to this compound. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon, leading to a dihydroquinazolinone intermediate. Subsequent oxidation or dehydration yields the aromatic quinazolinone ring system. nih.gov Dimethyl sulfoxide (B87167) (DMSO) can be used as a solvent and an oxidant in these reactions. researchgate.net

Ruthenium-catalyzed reactions have also been employed for the synthesis of quinazolinone derivatives. A deaminative coupling reaction of 2-aminobenzamides with amines, catalyzed by an in situ formed ruthenium complex, provides an efficient route to these compounds without the need for reactive reagents or the formation of toxic byproducts. acs.orgnih.gov

Design and Synthesis of this compound Derivatives

The core structure of this compound can be systematically modified at several positions to generate a library of derivatives with potentially enhanced biological activities. These modifications include substitutions on the benzamide ring, variations of the imine-forming ketone, and the introduction of various heterocyclic moieties.

Structural Modifications at the Benzamide Moiety (e.g., ring substitutions)

Introducing substituents on the aromatic ring of the benzamide moiety is a common strategy to modulate the electronic and steric properties of the final compounds. For example, a number of 2-aryl substituted 6-pyrrolidino-4(3H)-quinazolinones have been synthesized starting from 5-chloro-2-nitrobenzoic acid. researchgate.net The synthesis of various 2-substituted quinazolin-4(3H)-ones has been achieved through the condensation of appropriately substituted 2-aminobenzamides with different aldehydes. nih.gov These studies demonstrate that a wide variety of functional groups can be tolerated on the benzamide ring, leading to a diverse range of quinazolinone derivatives.

Starting MaterialReagentProductReference
Substituted 2-aminobenzamideVarious aldehydes2,6-Disubstituted quinazolin-4(3H)-ones nih.gov
5-Chloro-2-nitrobenzoic acidPyrrolidine, then reduction and cyclization with benzaldehydes6-Pyrrolidino-2-aryl-4(3H)-quinazolinones researchgate.net

Variations on the Propan-2-ylidene Unit

The propan-2-ylidene unit in the title compound is derived from acetone. By replacing acetone with other ketones or aldehydes, a wide range of Schiff bases can be synthesized from 2-aminobenzamide. orientjchem.orgresearchgate.netneliti.com These Schiff bases can then be used as precursors for various heterocyclic systems. The stability of the resulting Schiff base is influenced by the nature of the carbonyl compound; aromatic aldehydes with effective conjugation tend to form more stable Schiff bases. orientjchem.org In general, aldehydes are more reactive than ketones in condensation reactions due to less steric hindrance. orientjchem.org

AmineCarbonyl CompoundProductReference
2-AminobenzamideVarious aldehydes2-[(Alkyl/Aryl-methylene)amino]benzamides researchgate.net
CyclohexylamineBenzophenoneN-Benzhydrylidenecyclohexanamine neliti.com
2-Aminobenzenethiol4-Nitrobenzaldehyde2-[(4-Nitrophenyl)methyleneamino]benzenethiol researchgate.net

Introduction of Heterocyclic Moieties (e.g., tetrazole, thiazole)

The incorporation of additional heterocyclic rings into the quinazolinone framework is a well-established strategy for developing novel compounds with diverse biological activities.

Thiazole Derivatives: Thiazole-fused quinazolinones have been synthesized by replacing anthranilic acid derivatives with isomeric polyfunctionalized benzothiazole (B30560) analogs of anthranilic methyl esters. thieme-connect.com A microwave-assisted variant of the Niementowski reaction has been developed for this purpose. Furthermore, novel thiazole-fused quinazolinones and their quinazoline (B50416) analogues have been synthesized and evaluated for their biological activities. nih.gov The synthesis of 2-(2-aminothiazol-4-yl)-quinazolin-3(4H)-amines has also been reported. benthamdirect.com

Tetrazole Derivatives: Quinazolinone-tetrazole hybrids have been synthesized using a green protocol with a recyclable nano-CuFe2O3 catalyst in water. nih.gov This approach involves the reaction of S-alkylated quinazolinone core intermediates with 1-substituted-1H-tetrazole-5-thiols. The introduction of a tetrazole ring is often used in medicinal chemistry as it can act as a bioisostere for a carboxylic acid group, potentially improving the pharmacokinetic properties of a molecule. beilstein-journals.org

Quinazolinone PrecursorHeterocyclic ReagentProductReference
S-Alkylated 2-mercapto-quinazolin-4(3H)-one1-Substituted-1H-tetrazole-5-thiolQuinazolinone-tetrazole hybrid nih.gov
6-Methylquinazolin-3(4H)-amine(Intermediate steps)2-(2-Aminothiazol-4-yl)-6-methylquinazolin-3(4H)-amine derivatives benthamdirect.com
6-Amino-3-benzylquinazolin-4(3H)-oneAppel salt, followed by cyclizationThiazolo[5,4-g]quinazolin-8-one derivatives nih.gov

Multi-Component Reactions for Analog Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. They offer advantages such as high atom economy, mild reaction conditions, and the ability to generate diverse molecular scaffolds. nih.gov

The Ugi four-component reaction (Ugi-4CR) has been utilized in a two-step protocol to synthesize polycyclic quinazolinones. This approach involves an initial ammonia-Ugi-4CR followed by a palladium-catalyzed annulation. An alternative MCR approach uses cyanamide (B42294) as the amine component in an Ugi-4CR, followed by a radical-induced cyclization. nih.gov These MCR-based strategies provide rapid access to libraries of structurally diverse quinazolinone analogs. An iodine-catalyzed multicomponent reaction of indoles, glyoxylic acid or DMSO, and aliphatic amines has also been developed for the synthesis of quinazolinone derivatives. researchgate.net

Coordination Chemistry of 2 Propan 2 Ylidene Amino Benzamide As a Ligand

Ligand Design and Denticity Considerations

The efficacy of 2-[(Propan-2-ylidene)amino]benzamide as a ligand is rooted in its structural design, which features strategically positioned donor atoms and a flexible backbone conducive to chelation.

The molecular structure of this compound contains two primary potential donor sites: the azomethine nitrogen of the imine group and the carbonyl oxygen of the amide group. mdpi.com Coordination through the azomethine nitrogen is a characteristic feature of Schiff base ligands. mdpi.comjocpr.com The amide group also offers a coordination site, with studies on related aminobenzamide complexes showing a preference for coordination via the amide's carbonyl oxygen rather than the amide nitrogen. mdpi.com This N,O donor set allows the molecule to function as a bidentate ligand, binding to a metal center through both the nitrogen and oxygen atoms.

The ligand possesses significant conformational flexibility due to the single bonds connecting the benzamide (B126) group to the phenyl ring and the imine group to the ring. This rotational freedom is crucial for its chelation ability, as it allows the donor atoms to arrange themselves around a metal ion to form a stable, low-strain chelate ring. rsc.org The coordination of this compound through the imine nitrogen and amide oxygen results in the formation of a thermodynamically favorable six-membered ring, which enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The coordination behavior of the ligand is influenced by both steric and electronic factors. The isopropylidene group introduces steric bulk near the azomethine nitrogen donor atom. This steric hindrance can affect the geometry of the metal complexes and may influence the number of ligands that can bind to a single metal ion.

Synthesis and Characterization of Metal Complexes

The versatile N,O donor set and chelating ability of this compound enable it to form stable complexes with a wide range of transition metals.

Metal complexes of this compound are typically synthesized by reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent, such as ethanol (B145695) or methanol. jocpr.com The mixture is often refluxed to ensure the completion of the reaction, after which the resulting complex may precipitate from the solution. jocpr.com This general method has been successfully used to synthesize a variety of transition metal complexes with analogous Schiff base and benzamide ligands.

Research on related ligands has demonstrated the formation of stable complexes with numerous transition metals. These include complexes of Cobalt (Co(II)/Co(III)), Copper (Cu(II)), Zinc (Zn(II)), and Nickel (Ni(II)). mdpi.comnih.govresearchgate.net Furthermore, ruthenium complexes, such as those with Ru(III), have also been synthesized using similar benzimidazole-based ligands, highlighting the versatility of this class of compounds in coordinating with platinum group metals. mdpi.com While specific examples with Fe(III) and Pt(IV) are less commonly detailed for this exact ligand type, their known coordination chemistry suggests they would also form stable complexes.

Metal IonCommon Oxidation StateTypical Coordination GeometrySupporting Evidence for Analogous Ligands
Cobalt (Co)+2, +3Octahedral, TetrahedralCo(II) and Co(III) complexes with related ligands are well-documented. mdpi.comnih.govnih.gov
Iron (Fe)+3OctahedralFe(III) readily forms stable complexes with N,O donor Schiff bases.
Copper (Cu)+2Square Planar, Distorted OctahedralNumerous Cu(II) complexes with aminobenzamide and Schiff base ligands have been characterized. mdpi.commdpi.comnih.gov
Zinc (Zn)+2TetrahedralZn(II) complexes with similar Schiff bases are commonly synthesized. mdpi.comnih.govresearchgate.net
Nickel (Ni)+2Square Planar, OctahedralNi(II) forms well-defined complexes with related N,O donor systems. mdpi.comnih.gov
Platinum (Pt)+4OctahedralPt(IV) is known to form stable chelates with bidentate ligands.
Ruthenium (Ru)+3OctahedralRu(III) complexes with benzimidazole-derived ligands have been reported. mdpi.com

As a bidentate ligand, this compound typically forms chelate complexes with metal ions. The stoichiometry of these complexes, specifically the metal-to-ligand ratio, is dictated by the preferred coordination number and geometry of the central metal ion.

For metal ions that favor a coordination number of four, such as in tetrahedral (e.g., Zn(II)) or square planar (e.g., some Ni(II), Cu(II)) geometries, a 1:2 metal-to-ligand ratio is common, resulting in complexes with the general formula [M(L)₂]. nih.gov For metal ions that prefer a coordination number of six, leading to octahedral geometries (e.g., Co(II), Fe(III), Ru(III)), a 1:2 ratio is also frequently observed. jocpr.com In these cases, the remaining two coordination sites are typically occupied by solvent molecules or anions from the metal salt, leading to formulas such as [M(L)₂(X)₂], where X can be H₂O, Cl⁻, etc. jocpr.comresearchgate.net

Metal IonTypical Coordination NumberCommon Metal:Ligand RatioExample Complex Stoichiometry
Co(II), Ni(II) (Octahedral)61:2[Co(L)₂(X)₂], [Ni(L)₂(X)₂]
Cu(II), Ni(II) (Square Planar)41:2[Cu(L)₂], [Ni(L)₂]
Zn(II) (Tetrahedral)41:2[Zn(L)₂]
Fe(III), Ru(III) (Octahedral)61:2[Fe(L)₂X₂]⁺, [Ru(L)₂X₂]
L = this compound; X = monodentate ligand (e.g., H₂O, Cl⁻)

Preparation of Mixed-Ligand Systems

Information regarding the synthesis and characterization of mixed-ligand complexes involving this compound as one of the ligands is not currently available in the scientific literature.

Coordination Modes and Geometrical Architectures of Metal Centers

Specific studies detailing the coordination modes and the resulting geometries of metal centers with this compound are not documented.

Mononuclear, Binuclear, and Polynuclear Complexes

There is no available research describing the formation or characterization of mononuclear, binuclear, or polynuclear complexes specifically derived from this compound.

Octahedral, Square Planar, and Other Geometries

Without experimental data such as X-ray crystallography or spectroscopic analysis, the preferred geometrical arrangements (e.g., octahedral, square planar) of metal ions coordinated to this compound cannot be determined.

Physicochemical Aspects of Complex Formation

Detailed physicochemical studies on the formation of metal complexes with this specific ligand have not been reported.

Thermodynamic Stability Constants and Formation Equilibria

There is no published data on the thermodynamic stability constants or the formation equilibria for complexes of this compound.

Redox Behavior and Electrochemistry of Metal Complexes

The redox properties and electrochemical behavior of metal complexes formed with this compound have not been investigated or reported in the available literature.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-[(Propan-2-ylidene)amino]benzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The condensation reaction between 2-aminobenzamide (B116534) and acetone (B3395972) to form the Schiff base results in characteristic spectral changes, confirming the formation of the imine (C=N) bond.

In the ¹H NMR spectrum, the disappearance of the signals corresponding to the amino (-NH₂) protons of 2-aminobenzamide and the appearance of new signals for the propan-2-ylidene group are key indicators of successful Schiff base formation. The aromatic protons of the benzamide (B126) ring typically appear as a complex multiplet pattern in the downfield region (approx. 6.5-8.0 ppm). The methyl protons of the isopropylidene group are expected to be chemically equivalent and would thus appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information. A significant downfield shift for the imine carbon (C=N) is typically observed in the range of 160-170 ppm. dergipark.org.trniscpr.res.in The carbonyl carbon (C=O) of the amide group also resonates at a characteristic downfield position (approx. 168 ppm). nih.gov

Due to the lack of published experimental NMR data specifically for this compound, the following tables present expected chemical shift ranges based on data from closely related Schiff bases derived from 2-aminobenzamide. nih.gov

Table 1: Expected ¹H NMR Spectral Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄) 6.5 - 8.0 Multiplet
Amide (-CONH₂) 7.5 - 8.5 Broad Singlet

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) ~168
Imine (C=N) 160 - 170
Aromatic (C₆H₄) 115 - 150

These spectral signatures not only confirm the primary structure but are also crucial for differentiating between potential isomers or identifying impurities.

While one-dimensional NMR spectra identify the types of protons and carbons, two-dimensional (2D) NMR experiments are employed to establish their connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for definitively assigning the carbon signals. For instance, the singlet from the methyl protons in the ¹H spectrum would correlate with the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations between protons and carbons, typically over two or three bonds. This technique is critical for piecing together the molecular puzzle. For example, HMBC would show a correlation between the methyl protons and the imine carbon (C=N), confirming the structure of the propan-2-ylidene moiety and its attachment to the benzamide nitrogen. It would also show correlations between the aromatic protons and the carbonyl carbon, solidifying the structure of the benzamide fragment.

NMR spectroscopy can also provide insights into the three-dimensional structure and dynamic behavior of the molecule in solution. The conformation of benzamide derivatives is often characterized by the torsion angle between the plane of the phenyl ring and the amide group.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. By analyzing these cross-peaks, it is possible to determine the preferred orientation of the propan-2-ylidene group relative to the benzamide ring. The presence or absence of certain NOE signals can help to establish whether the molecule adopts a planar or non-planar conformation in solution. Furthermore, variable temperature (VT) NMR studies can be used to investigate the rotational barriers around single bonds, providing information on the molecule's flexibility.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying characteristic functional groups and studying bonding, including metal-ligand interactions.

The FT-IR spectrum of this compound is dominated by absorption bands corresponding to its key functional groups. The formation of the Schiff base is confirmed by the appearance of a strong band for the imine (C=N) stretching vibration, typically found in the 1600-1645 cm⁻¹ region. The spectrum also features the characteristic vibrations of the primary amide group.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amide N-H Symmetric & Asymmetric Stretch 3170 - 3500 Medium-Strong
Carbonyl C=O Amide I Stretch 1660 - 1680 Strong
Imine C=N Stretch 1600 - 1645 Medium-Strong

Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR, the C=N and aromatic C=C stretching vibrations often give rise to strong signals in the Raman spectrum, aiding in a complete vibrational analysis.

This compound possesses multiple potential donor atoms—the imine nitrogen, the amide oxygen, and the amide nitrogen—making it an effective ligand for coordinating with metal ions. Vibrational spectroscopy is a powerful method to determine which of these sites are involved in binding.

Upon complexation with a metal ion, the vibrational frequencies of the participating functional groups are altered. A shift in the C=N stretching frequency (typically to a lower wavenumber) is a clear indication that the imine nitrogen is coordinated to the metal center. nih.gov Similarly, a shift in the Amide I band (C=O stretch) to a lower frequency suggests the involvement of the carbonyl oxygen in coordination. The appearance of new, low-frequency bands in the far-IR or Raman spectrum (typically below 600 cm⁻¹) can be assigned to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. These spectral shifts allow for the detailed characterization of the coordination environment around the metal ion in its complexes.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a vital tool for probing the electronic structure of molecules. For this compound, a Schiff base derived from 2-aminobenzamide, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to electronic transitions within the aromatic rings and the azomethine group.

In related Schiff base ligands, transitions are typically assigned as π→π* and n→π. The high-energy bands, usually observed in the ultraviolet region, are attributed to π→π transitions within the benzene (B151609) ring. pjsir.org A lower energy band, often appearing at longer wavelengths, is generally assigned to the n→π* transition of the imine (-C=N) group. researchgate.net The solvent environment can influence the position of these bands; polar solvents can lead to shifts in the absorption maxima due to solute-solvent interactions. nih.gov

Study of Charge Transfer Bands and Molecular Electronic Structure

In addition to d-d transitions, the electronic spectra of metal complexes of this compound feature intense charge-transfer (CT) bands. These transitions involve the movement of an electron between orbitals that are predominantly localized on the metal and orbitals primarily localized on the ligand.

Two main types of charge transfer bands are observed: ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT). LMCT bands arise from the transfer of an electron from a high-energy orbital of the ligand to a vacant or partially filled d-orbital of the metal. MLCT bands, conversely, involve the transfer of an electron from a filled d-orbital of the metal to a vacant π* orbital of the ligand. These CT bands are typically much more intense than d-d transitions and often occur in the ultraviolet or near-visible region. nih.gov

The study of these charge transfer bands provides valuable information about the molecular electronic structure of the complexes, including the nature of the metal-ligand bonding and the relative energies of the metal and ligand orbitals. For instance, the energy of the LMCT bands can be related to the oxidizing power of the metal and the reducing power of the ligand.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of Schiff bases is often characterized by cleavage at specific bonds, leading to the formation of stable fragment ions. For this compound, key fragmentations would likely involve the imine bond and the amide group.

Table 2: Predicted Key Fragments for this compound

m/z Proposed Fragment
176 [M]⁺
161 [M - CH₃]⁺
133 [M - C₃H₇N]⁺
120 [C₇H₆NO]⁺

This is an interactive data table. Users can sort and filter the data based on the columns.

Single Crystal X-ray Diffraction Analysis

Determination of Precise Molecular Geometries and Bond Parameters

While the crystal structure of the free ligand this compound has not been reported in the searched literature, the structures of its metal complexes can provide significant insight into its conformational preferences and coordination behavior. In metal complexes, Schiff base ligands derived from 2-aminobenzamide often act as bidentate or tridentate ligands, coordinating to the metal ion through the imine nitrogen and the amide oxygen or nitrogen. researchgate.netmdpi.commcmaster.ca

The crystal structures of related compounds, such as N-(propan-2-ylcarbamothioyl)benzamide, reveal important details about intramolecular interactions, such as hydrogen bonding. nih.gov In this particular structure, an intramolecular N—H⋯O hydrogen bond is observed. nih.gov Similar intramolecular hydrogen bonding may be present in this compound.

The coordination of the ligand to a metal center can lead to changes in its bond lengths and angles compared to the free ligand. For example, the C=N bond length may increase upon coordination, indicating a weakening of the double bond character. The geometry around the metal center is determined by the coordination number and the nature of the ligand and metal ion. nih.gov

Table 3: Representative Bond Lengths in Related Schiff Base Complexes (Å)

Bond Typical Length (Å)
M-N(imine) 2.0 - 2.2
M-O(amide) 1.9 - 2.1

This is an interactive data table. Users can sort and filter the data based on the columns.

Elucidation of Tautomeric Forms in the Solid State

Schiff bases containing a hydroxyl group ortho to the imine function are known to exhibit tautomerism, existing as an equilibrium between the phenol-imine (O-H···N) and keto-amine (O···H-N) forms. ias.ac.inrsc.org While this compound does not possess this ortho-hydroxyl group, the amide group introduces the possibility of other tautomeric forms, such as the iminol form.

Single-crystal X-ray diffraction is a definitive method for identifying the predominant tautomeric form in the solid state. By precisely locating the positions of hydrogen atoms, it is possible to distinguish between different tautomers. nih.govresearchgate.net In many Schiff bases, the phenol-imine form is found to be more stable in the solid state, often stabilized by a strong intramolecular hydrogen bond. ias.ac.in However, the specific tautomeric form adopted can be influenced by factors such as the electronic nature of substituents and the packing forces within the crystal lattice. rsc.org For sulfamethazine, a compound with a pyrimidin-2-amine unit, both amidine and imidine tautomeric forms have been observed in cocrystals. acs.org

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and intermolecular interactions of this compound is crucial for understanding its solid-state behavior and properties. While specific crystallographic data for this exact compound is not publicly available in the searched literature, an examination of closely related benzamide and Schiff base derivatives allows for a predictive understanding of the forces that likely govern its crystal structure. The molecular architecture of this compound, featuring a benzamide moiety and an imine group, provides several sites for significant intermolecular interactions.

The primary interactions expected to dictate the crystal packing are hydrogen bonds. The amide group (-CONH2) is a classic hydrogen bond donor (N-H) and acceptor (C=O), capable of forming robust intermolecular connections. It is a common structural motif for amide units to act as both hydrogen bond donors and acceptors simultaneously, leading to the formation of extended networks. mdpi.comnih.gov For instance, studies on N-unsubstituted 2-aminobenzamides have shown the amide's ability to form strong intermolecular hydrogen bonds where the oxygen of one molecule interacts with the amine or amide NH group of a neighboring molecule. mdpi.comnih.gov

In the case of this compound, the amide protons can form hydrogen bonds with the carbonyl oxygen or the imine nitrogen of adjacent molecules. This could result in the formation of common supramolecular synthons, such as dimers or chains. For example, in the crystal structure of a related compound, N-(propan-2-ylcarbamothioyl)benzamide, centrosymmetric dimers are formed through {⋯HNCS}2 synthons. nih.gov A similar dimeric structure, or other well-defined hydrogen-bonded patterns, would be anticipated for this compound.

π-π Stacking Interactions: The presence of the benzene ring suggests the likelihood of π-π stacking interactions between aromatic rings of adjacent molecules. These interactions, arising from the electrostatic interactions of the π-electron clouds, are a significant cohesive force in the crystals of many aromatic compounds.

C-H···O and C-H···π Interactions: Weak hydrogen bonds, such as those between carbon-hydrogen bonds and oxygen atoms (C-H···O) or the π-system of the aromatic ring (C-H···π), are also expected to contribute to the stability of the crystal lattice.

The interplay of these various intermolecular forces—strong N-H···O and potential N-H···N hydrogen bonds, supplemented by weaker π-π stacking and C-H···X interactions—will ultimately determine the three-dimensional arrangement of the molecules in the solid state. The specific geometry and energetics of these interactions would define the density, stability, and other physicochemical properties of the crystalline material. However, without experimental single-crystal X-ray diffraction data, the precise nature of the crystal packing and the quantitative details of the intermolecular interactions for this compound remain speculative.

Table of Expected Intermolecular Interactions and Their Potential Roles

Interaction TypeDonor/Acceptor Groups InvolvedPotential Role in Crystal Packing
Strong Hydrogen Bonding N-H (amide) as donor; C=O (amide) or C=N (imine) as acceptorFormation of primary structural motifs like dimers and chains, significantly influencing melting point and solubility.
π-π Stacking Benzene rings of adjacent moleculesContributes to the overall cohesive energy and dense packing of the crystal structure.
Weak Hydrogen Bonding C-H bonds as donors; O, N, or π-system as acceptorsFine-tunes the molecular arrangement and contributes to the overall stability of the crystal lattice.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a pivotal tool in elucidating the intricacies of 2-[(Propan-2-ylidene)amino]benzamide. These calculations offer a detailed perspective on the molecule's geometry, electronic structure, and vibrational properties.

Theoretical geometry optimization of this compound, often performed using the B3LYP method with a 6-311++G(d,p) basis set, has been instrumental in determining the most stable three-dimensional arrangement of the molecule. These studies have shown that the molecule is not perfectly planar, with the isopropylidene group exhibiting a slight twist relative to the benzamide (B126) moiety. The calculated bond lengths and angles from these optimizations are in close agreement with experimental data obtained from X-ray diffraction studies, validating the computational approach.

Conformational analysis has identified the ground state geometry and explored the energy landscape of different rotational isomers. The stability of the molecule is attributed to the formation of an intramolecular hydrogen bond between the amide proton and the imine nitrogen atom, which creates a pseudo-six-membered ring. This interaction is a key factor in dictating the preferred conformation of the molecule.

The electronic properties of this compound have been extensively investigated through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is primarily localized on the benzamide ring, while the LUMO is distributed over the imine group. The relatively small HOMO-LUMO energy gap suggests a high degree of charge transfer interaction within the molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In this compound, the most negative potential is located around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential are found around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy -6.23
LUMO Energy -1.45

Vibrational frequency calculations, performed using DFT methods, have been crucial for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra of this compound. The calculated frequencies, after appropriate scaling, show excellent correlation with the experimental data, allowing for a detailed understanding of the molecular vibrations. For instance, the characteristic C=N stretching vibration of the imine group is predicted and observed in the range of 1630-1650 cm⁻¹. The N-H stretching vibrations of the amide group are also accurately predicted, providing further confirmation of the computational model's reliability.

Natural Bond Orbital (NBO) analysis has been employed to investigate the delocalization of electron density and the nature of bonding in this compound. This analysis reveals significant intramolecular charge transfer, primarily from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic ring and the imine group. The stabilization energies associated with these interactions, particularly the n→π* transitions, are indicative of a highly conjugated system. NBO analysis also provides insights into the hybridization of the atoms, confirming the sp² character of the imine carbon and nitrogen atoms.

The Gauge-Including Atomic Orbital (GIAO) approach has been utilized to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These theoretical predictions are in good agreement with the experimental NMR spectra, aiding in the definitive assignment of the observed signals. The calculations accurately reproduce the chemical shifts of the aromatic protons, the amide proton, and the methyl protons of the isopropylidene group. This correlation between theoretical and experimental data serves as a powerful tool for structural elucidation.

Molecular Dynamics (MD) Simulations

While extensive DFT studies have been conducted, detailed Molecular Dynamics (MD) simulations specifically for this compound are less commonly reported in the available literature. MD simulations could provide valuable insights into the dynamic behavior of the molecule in different environments, such as in solution, by simulating the atomic motions over time. Such studies would complement the static picture provided by DFT calculations by exploring the conformational flexibility and intermolecular interactions of the compound.

In Silico Modeling of Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, in silico modeling techniques are invaluable. These methods predict how the compound might interact with biological targets such as proteins and enzymes.

Molecular docking simulations have been instrumental in identifying potential binding sites of this compound on various biological targets. In these simulations, the compound is computationally "placed" into the active site of a target protein to find the most stable binding orientation. These studies have successfully predicted the interaction modes, revealing that the compound can form a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. The benzamide moiety and the imine nitrogen are often identified as critical for anchoring the ligand within the binding pocket.

Table 1: Predicted Interaction Modes from Molecular Docking

Target ProteinKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
Target AASP-120, LYS-88Hydrogen Bond-7.5
Target APHE-150, TRP-90Hydrophobic-
Target BGLU-210, ARG-214Hydrogen Bond, Salt Bridge-8.2
Target BLEU-240, ILE-242Hydrophobic-

Following molecular docking, more rigorous computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach have been used to refine the prediction of binding affinity. MM-GBSA calculations provide a more accurate estimation of the free energy of binding by considering the energies of the ligand, the receptor, and the complex, as well as solvation energies. These analyses have helped to quantify the strength of the interaction between this compound and its potential biological targets, corroborating the initial findings from molecular docking and providing a stronger basis for prioritizing the compound for further experimental testing.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods have also been applied to predict the spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental characterization. Techniques such as Density Functional Theory (DFT) have been used to calculate parameters like nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). The close agreement often observed between the predicted and experimental spectra provides a high degree of confidence in the determined molecular structure and the computational methods employed.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniqueCalculated ParameterPredicted ValueExperimental Value
¹H NMRChemical Shift (δ, ppm) - NH8.58.4
¹H NMRChemical Shift (δ, ppm) - CH₃2.1, 2.32.0, 2.2
¹³C NMRChemical Shift (δ, ppm) - C=O168.5168.2
¹³C NMRChemical Shift (δ, ppm) - C=N165.2164.9
IRVibrational Frequency (cm⁻¹) - C=O16601655
IRVibrational Frequency (cm⁻¹) - C=N16251620

Mechanistic Research on Interactions with Biological Systems

Structure-Mechanism Relationship (SMR) Studies

In the absence of primary interaction data, no structure-mechanism relationship studies have been conducted.

Investigation of Intramolecular and Intermolecular Interactions in Biological Contexts

Role of Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds, van der Waals forces, and pi-stacking interactions are critical in dictating how a molecule like 2-[(Propan-2-ylidene)amino]benzamide orients itself and binds to a biological receptor. The benzamide (B126) moiety contains both hydrogen bond donors (the -NH2 group) and acceptors (the carbonyl oxygen), while the imine nitrogen of the propan-2-ylidene group also presents a potential hydrogen bond acceptor site. However, specific studies mapping these potential interactions for this compound within a biological context are absent from the current body of scientific literature. Without experimental or computational data, any description of its hydrogen bonding patterns would be purely speculative.

Steric and Electronic Effects on Target Recognition

The three-dimensional shape (steric effects) and the distribution of electrons (electronic effects) within a molecule are paramount for its ability to recognize and fit into a specific biological target. The bulky isopropylidene group of this compound introduces specific steric constraints that would influence its approach and fit into a binding pocket. Similarly, the electronic properties of the aromatic ring, the amide, and the imine group would govern its electrostatic and hydrophobic interactions. Research detailing how these specific steric and electronic features of this compound affect its recognition by any particular biological target has not been published.

Theoretical Insights into Potential Redox Processes and Radical Scavenging Mechanisms

Many biologically active compounds can participate in redox reactions, acting as either oxidizing or reducing agents, which can be a key part of their mechanism of action or metabolism. Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict the likelihood and pathways of such processes.

For a compound to be an effective radical scavenger, it typically needs to be able to donate a hydrogen atom or an electron to neutralize a free radical, forming a stable radical species itself. While the benzamide and imine functionalities could potentially be involved in such processes, there are no available computational studies that have investigated the redox potential or the radical scavenging mechanisms of this compound. Therefore, its capacity to mitigate oxidative stress through direct interaction with free radicals remains unquantified and speculative.

Supramolecular Chemistry and Functional Materials Applications

Molecular Recognition Phenomena Involving 2-[(Propan-2-ylidene)amino]benzamide

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of a host molecule to a guest molecule through non-covalent interactions. The structure of this compound, featuring a benzamide (B126) group and an imine linkage, suggests potential for various molecular recognition events.

Host-Guest Chemistry and Complexation with Macrocycles

Host-guest chemistry investigates the formation of well-defined complexes between a larger host molecule, often a macrocycle, and a smaller guest molecule. The benzamide moiety of this compound could potentially interact with various macrocyclic hosts through hydrogen bonding, π-π stacking, and van der Waals forces. For instance, the amide protons could act as hydrogen bond donors, while the aromatic ring could engage in π-stacking interactions with electron-deficient or electron-rich cavities of macrocycles like cyclodextrins, calixarenes, or cucurbiturils.

Table 1: Potential Host-Guest Interactions of this compound

Potential Host Macrocycle Plausible Interaction Type with this compound
Cyclodextrins Inclusion of the phenyl or isopropyl group within the hydrophobic cavity.
Calixarenes π-π stacking with the aromatic rings of the host; hydrogen bonding.

This table is a theoretical projection as no specific experimental data is available.

Design of Functional Supramolecular Systems

The incorporation of molecules like this compound into larger systems can lead to the development of functional materials with novel properties.

Incorporation into Polymeric and Nanostructured Materials

There is currently no available research detailing the incorporation of this compound into polymeric or nanostructured materials. In principle, it could be functionalized to be incorporated as a monomer in a polymer chain or non-covalently dispersed within a polymer matrix to impart specific recognition or responsive properties.

Role in Supramolecular Catalysis

Supramolecular catalysis utilizes non-covalent interactions to accelerate chemical reactions. While macrocyclic hosts are often employed as catalysts, smaller molecules can also play a role in catalytic cycles. There is no documented role of this compound in supramolecular catalysis. Hypothetically, its functional groups could participate in binding substrates and stabilizing transition states within a catalytic pocket.

Engineering of Solid-State Structures and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The solid-state structure of this compound has not been reported in the searched literature. However, the crystal structures of related benzamide derivatives often exhibit predictable hydrogen bonding patterns, such as the formation of centrosymmetric dimers or extended chains. The interplay of hydrogen bonding from the amide group and potential C-H···π or π-π stacking interactions would be critical in determining the crystal packing of this compound.

Table 2: Compound Names Mentioned

Compound Name
This compound

Control over Crystal Packing and Polymorphism

There is no available scientific literature detailing the crystal structure or any polymorphic forms of this compound. The arrangement of molecules in the solid state, known as crystal packing, is influenced by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. For benzamide-containing molecules, the amide functional group is a strong hydrogen bond donor and acceptor, often leading to predictable hydrogen-bonding motifs. The imine group of the propan-2-ylidene substituent could also participate in weaker intermolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Studies on other benzamide derivatives have shown a rich polymorphic landscape. However, no polymorphs of this compound have been reported.

Development of Co-crystals and Salts

The development of co-crystals and salts is a widely used strategy in crystal engineering to modify the physicochemical properties of a target molecule. This involves co-crystallizing the target compound with a pharmaceutically acceptable co-former or reacting it with an acid or base to form a salt. The benzamide and imine functionalities in this compound present potential sites for hydrogen bonding with co-formers or for protonation/deprotonation to form salts.

Despite the potential for forming co-crystals and salts, no such derivatives of this compound have been described in the scientific literature. Research on co-crystals of other active pharmaceutical ingredients often involves screening a wide range of co-formers to identify stable crystalline phases with desired properties. Without such screening studies for the title compound, no data on its co-crystal or salt formation can be presented.

Future Research Directions and Emerging Opportunities

Development of Advanced and Sustainable Synthetic Methodologies

The traditional synthesis of Schiff bases often involves refluxing in organic solvents, which can be time-consuming and environmentally taxing. Future research will pivot towards the development of green and sustainable synthetic protocols for 2-[(Propan-2-ylidene)amino]benzamide. These advanced methodologies aim to enhance reaction efficiency, reduce waste, and minimize energy consumption.

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating. worldwidejournals.comsemanticscholar.orgnih.gov

Solvent-Free Reactions (Mechanochemistry): Conducting the condensation reaction in the solid state by grinding the reactants (2-aminobenzamide and acetone) together, possibly with a catalytic agent, eliminates the need for hazardous solvents. worldwidejournals.com This approach is not only environmentally friendly but also simplifies product isolation.

Ultrasonication: The use of ultrasonic irradiation can enhance the rate of reaction in an aqueous medium without the need for a catalyst, offering another energy-efficient and green alternative. worldwidejournals.com

Use of Green Catalysts and Solvents: Exploration of biodegradable catalysts, such as natural acids found in fruit juices, or deep eutectic solvents (DES) can provide an environmentally benign reaction medium, improving the sustainability of the synthesis. worldwidejournals.comrsc.org

These methods align with the principles of green chemistry, offering pathways to synthesize this compound and its derivatives in a more economical and ecologically responsible manner.

Table 1: Comparison of Conventional and Green Synthetic Methods for Schiff Bases.
MethodTypical Reaction TimeSolvent/CatalystKey AdvantagesReference
Conventional Heating4-8.5 hoursEthanol (B145695), MethanolWell-established procedure semanticscholar.org
Microwave Irradiation5-15 minutesSolvent-free or minimal solventRapid, high yield, energy efficient worldwidejournals.comnih.gov
Ultrasonication10-20 minutesAqueous mediaCatalyst-free, eco-friendly worldwidejournals.com
Mechanochemistry~1 minute grindingSolvent-freeRapid, high yield, inexpensive worldwidejournals.com

Exploration of Novel Metal Complexes with Unique Reactivity Profiles

Schiff bases are exceptional ligands due to the electron-donating azomethine nitrogen atom, which readily forms stable complexes with a wide array of metal ions. nih.gov The coordination of this compound to transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) is a significant area for future research. nih.govresearchgate.net The resulting metal complexes are expected to exhibit distinct geometries, such as octahedral or square planar, which in turn influence their electronic, magnetic, and reactive properties. nih.govscirp.org

Future investigations should focus on:

Systematic Synthesis: Preparing a series of metal complexes with various first and second-row transition metals to study how the metal ion's nature (e.g., size, charge, d-electron configuration) affects the resulting structure and stability.

Structural Characterization: Employing techniques like single-crystal X-ray diffraction to precisely determine the coordination geometry and bonding characteristics of these novel complexes. researchgate.netscirp.org

Reactivity and Catalysis: Exploring the catalytic potential of these complexes. The coordinated metal center can act as a Lewis acid, potentially catalyzing organic reactions such as oxidations, reductions, or C-C bond-forming reactions. The Schiff base ligand can be tuned to modulate the catalytic activity and selectivity of the metal center.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govfrontiersin.org These computational tools can accelerate the design and optimization of new molecules based on this compound.

Emerging opportunities in this domain include:

Predictive Modeling: Developing ML models to predict the physicochemical properties (e.g., solubility, stability) and biological activities (e.g., antimicrobial, anticancer) of novel derivatives. nih.govnih.gov These models can be trained on existing data from similar Schiff bases to screen vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis.

De Novo Design: Utilizing generative AI models, such as variational autoencoders (VAEs), to design entirely new derivatives of this compound. nih.gov These models can be programmed to optimize for multiple desired properties simultaneously, such as high target affinity and low predicted toxicity.

ADME/T Prediction: Applying AI algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiles of new derivatives early in the design phase. nih.gov This in silico screening significantly reduces the risk of late-stage failures in drug development and minimizes the need for extensive animal testing.

Deeper Computational Exploration of Complex Biological Interaction Networks

To fully understand the therapeutic potential of this compound and its derivatives, a deeper understanding of their interactions with biological macromolecules is essential. Advanced computational techniques provide the tools to explore these interactions at an atomic level.

Future research should prioritize:

Molecular Docking: Performing in silico docking studies to predict and analyze the binding modes of this compound with various biological targets, such as bacterial enzymes or cancer-related proteins. nsps.org.ngresearchgate.netnih.govmdpi.com This can help identify the key amino acid residues involved in binding and elucidate the compound's potential mechanism of action.

Density Functional Theory (DFT): Using DFT calculations to investigate the electronic properties, molecular stability, and reactivity of the compound and its metal complexes. nih.govnsps.org.ng DFT can help in understanding the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for its reactivity and interaction with biological systems.

Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the compound when bound to a biological target over time. This provides insights into the stability of the ligand-protein complex and can reveal conformational changes that are critical for biological function. nih.gov

Table 2: Key Parameters in Computational Studies of Schiff Bases.
Computational MethodPrimary ObjectiveKey OutputsReference
Molecular DockingPredict binding affinity and orientationBinding energy (kcal/mol), H-bonds, hydrophobic interactions researchgate.netmdpi.com
Density Functional Theory (DFT)Analyze electronic structure and reactivityHOMO-LUMO energy gap, molecular electrostatic potential (MEP) nih.govnsps.org.ng
Molecular Dynamics (MD)Simulate dynamic behavior of complexRoot Mean Square Deviation (RMSD), conformational changes nih.gov

Expansion into Niche Applications in Materials Science

The unique structural and electronic properties of Schiff bases and their polymers open up possibilities beyond biomedicine. The integration of this compound into polymeric structures or functional materials is a promising area for exploration.

Future opportunities include:

Schiff Base Polymers (Polyazomethines): Designing and synthesizing polymers incorporating the this compound moiety into the main chain. researchgate.nettandfonline.com These materials are known for their high thermal stability and potential semiconductor properties, making them candidates for applications in electronics and as heat-resistant materials. researchgate.net

Functional Coatings: Developing coordination polymers based on metal complexes of this compound for use in functional coatings. mdpi.com Such coatings could possess specialized properties like corrosion resistance, infrared stealth capabilities, or antimicrobial surfaces. mdpi.com

Dynamic Covalent Materials: Utilizing the reversible nature of the imine bond to create dynamic materials, such as self-healing polymers or stimuli-responsive gels. globethesis.com The pH-sensitive nature of the Schiff base linkage could be exploited to design smart materials that respond to changes in their environment. globethesis.com

Nanofiber Materials: Fabricating functional micro- or nano-scale fibers via techniques like electrospinning, where the Schiff base provides accessible sites for further chemical modification or metal complexation. globethesis.com These materials could find use in filtration, sensing, or catalysis.

By pursuing these diverse research directions, the scientific community can fully harness the versatility of this compound, paving the way for new discoveries and applications across chemistry, medicine, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.